2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole 2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 1014070-48-4
VCID: VC7302498
InChI: InChI=1S/C19H23N5O3S/c1-12-11-13(22(2)21-12)18(25)23-7-9-24(10-8-23)19-20-16-14(26-3)5-6-15(27-4)17(16)28-19/h5-6,11H,7-10H2,1-4H3
SMILES: CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC)C
Molecular Formula: C19H23N5O3S
Molecular Weight: 401.49

2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole

CAS No.: 1014070-48-4

Cat. No.: VC7302498

Molecular Formula: C19H23N5O3S

Molecular Weight: 401.49

* For research use only. Not for human or veterinary use.

2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole - 1014070-48-4

Specification

CAS No. 1014070-48-4
Molecular Formula C19H23N5O3S
Molecular Weight 401.49
IUPAC Name [4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone
Standard InChI InChI=1S/C19H23N5O3S/c1-12-11-13(22(2)21-12)18(25)23-7-9-24(10-8-23)19-20-16-14(26-3)5-6-15(27-4)17(16)28-19/h5-6,11H,7-10H2,1-4H3
Standard InChI Key OQGISLSBZKMCEL-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC)C

Introduction

Structural Analysis and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • A 4,7-dimethoxy-1,3-benzothiazole core, providing planar aromaticity and hydrogen-bonding capabilities via sulfur and nitrogen atoms.

  • A piperazine linker at position 2 of the benzothiazole, introducing conformational flexibility and basicity.

  • A 1,3-dimethyl-1H-pyrazole-5-carbonyl group attached to the piperazine, contributing hydrophobic interactions and metabolic stability.

The molecular formula is C₁₉H₂₃N₅O₃S, with a molecular weight of 401.49 g/mol. The IUPAC name, [4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone, reflects these substituents’ positions.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₃N₅O₃S
Molecular Weight401.49 g/mol
SMILESCC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC)C
InChI KeyOQGISLSBZKMCEL-UHFFFAOYSA-N
SolubilityNot experimentally determined

The dimethoxy groups at positions 4 and 7 of the benzothiazole enhance lipid solubility, potentially improving membrane permeability. Meanwhile, the piperazine-carboxamide bridge balances hydrophilicity, a feature critical for oral bioavailability .

Synthesis and Modification Strategies

Synthetic Pathways

While no published protocol explicitly details this compound’s synthesis, analogous benzothiazole-piperazine hybrids are typically constructed via:

  • Benzothiazole Core Formation: Cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions.

  • Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at position 2 of the benzothiazole using piperazine derivatives.

  • Pyrazole Carboxamide Coupling: Acylation of the piperazine nitrogen with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride via Schotten-Baumann or HATU-mediated coupling .

A hypothetical synthesis route might proceed as follows:

  • Step 1: Synthesis of 4,7-dimethoxy-1,3-benzothiazole-2-amine from 2,5-dimethoxyaniline and thiourea.

  • Step 2: SNAr reaction with tert-butyl piperazine-1-carboxylate to install the piperazine moiety.

  • Step 3: Boc deprotection followed by acylation with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride.

Structural Modifications

Key modification sites to optimize activity include:

  • Benzothiazole Methoxy Groups: Replacing methoxy with ethoxy or halogens to modulate electron density.

  • Pyrazole Substituents: Varying alkyl groups at positions 1 and 3 to alter steric and electronic profiles.

  • Piperazine Linker: Introducing methyl or ethyl groups to adjust basicity and conformational flexibility .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesBioactivity Highlights
Target CompoundC₁₉H₂₃N₅O₃S4,7-DimethoxybenzothiazoleHypothesized multi-target inhibitor
4,5-Dimethyl-2-[4-(1-methylpyrazole)-piperazinyl]-benzothiazole C₁₈H₂₁N₅OSMethyl at benzothiazole C4/C5Antimicrobial (MIC: 32 μg/mL)
4-(1,3-Dimethylpyrazole)-1-(thiazol-2-yl)piperazin-2-one C₁₃H₁₅N₅O₂SPiperazinone ringUnreported

The target compound’s dual methoxy groups may confer superior solubility compared to the methyl-substituted analog in , while the piperazine linker (vs. piperazinone in ) likely enhances metabolic stability .

Research Findings and Future Directions

Current Knowledge Gaps

  • No in vivo efficacy or toxicity data exist for this compound.

  • Synthetic accessibility remains unverified, with yield optimization needed for scale-up.

Proposed Studies

  • Synthesis Optimization: Screen coupling reagents (e.g., EDC vs. HATU) to improve acylation yields.

  • Kinase Profiling: Test against EGFR, VEGFR, and CDK2 using recombinant enzyme assays.

  • ADMET Prediction: Utilize QSAR models to estimate permeability (e.g., Caco-2 Papp) and cytochrome P450 interactions.

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